molecular formula C6H8O2 B093131 3-Methylenecyclobutanecarboxylic acid CAS No. 15760-36-8

3-Methylenecyclobutanecarboxylic acid

Cat. No. B093131
CAS RN: 15760-36-8
M. Wt: 112.13 g/mol
InChI Key: NNKLICLIBKMDOY-UHFFFAOYSA-N
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Description

3-Methylenecyclobutanecarboxylic acid is a compound that features a cyclobutane core, a four-membered carbon ring, which is a structural motif of interest in medicinal chemistry due to its constrained conformation. The presence of the methylene group (a carbon-carbon double bond) adjacent to the carboxylic acid moiety adds to the chemical complexity and potential reactivity of the molecule.

Synthesis Analysis

The synthesis of related cyclobutane amino acids has been demonstrated through a formal [2+2] cycloaddition (Michael–Dieckmann-type reaction) using methyl 2-acetamidoacrylate with ketene diethyl acetal to obtain the cyclobutane core . This method provides an efficient and straightforward approach to synthesize 2-substituted cyclobutane amino acids, including 1-amino-2-methylenecyclobutane-1-carboxylic acid, which is closely related to 3-methylenecyclobutanecarboxylic acid.

Molecular Structure Analysis

The molecular structure of 3-methylenecyclobutanecarboxylic acid is characterized by the cyclobutane ring, which is known for its angle strain due to the smaller ring size compared to more common five- or six-membered rings. This strain can affect the reactivity of the compound. The methylene group introduces unsaturation into the ring, which could be a site for further chemical reactions.

Chemical Reactions Analysis

While specific reactions of 3-methylenecyclobutanecarboxylic acid are not detailed in the provided papers, the related compound dimethyl 3-methylenecyclobutane-1,2-dicarboxylate is synthesized from maleic anhydride . This suggests that the methylene group in the cyclobutane ring can participate in cycloaddition reactions, which are a cornerstone of annulation strategies in organic synthesis. The presence of the carboxylic acid group also allows for the possibility of esterification and other acid-catalyzed reactions.

Physical and Chemical Properties Analysis

Scientific Research Applications

  • Synthesis of Small-Ring Compounds : 3-Methylenecyclobutanecarboxylic acid has been used in the synthesis of small-ring compounds such as 1,3-dimethylenecyclobutane, which is significant for studying π-type electronic interactions across cyclobutane rings (Caserio, Parker, Piccolini, & Roberts, 1958).

  • Development of GABAergic Modulators : It served as a starting compound for synthesizing novel spiro[2.3]hexane amino acids, which are rigid analogs of γ-aminobutyric acid (GABA). These compounds are potential modulators of GABAergic cascades in the human central nervous system (Yashin, Averina, Vasilenko, Grishin, Osolodkin, Palyulin, Kuznetsova, & Zefirov, 2017).

  • Exploration of Ring-Opening Reactions : The compound has been instrumental in studying ring-opening reactions and polymerization processes, contributing to the understanding of molecular-orbital theory (Applequist & Roberts, 1956).

  • Investigation of Torquoselectivity in Ester and Formyl Groups : It was used in research focusing on the control of torquoselectivity in cyclobutene electrocyclic reactions, providing insights into theoretical predictions (Niwayama & Houk, 1992).

  • Synthesis of Deuterium-labeled Compounds : Its derivatives have been used in the scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivatives, crucial for preparing biologically active compounds and materials science applications (Yamashita, Nishikawa, & Kawamoto, 2019).

  • Degradation Studies in Environmental Chemistry : 3-Methylindole degradation studies, although not directly involving 3-methylenecyclobutanecarboxylic acid, offer insights into the removal of nitrogenous heterocyclic compounds in wastewater treatment, highlighting the broader context of cyclobutane derivatives in environmental applications (He, Wang, & Wang, 2022).

  • Pharmaceutical Applications in Neurotransmission : It has played a role in synthesizing a series of 1-aminocyclobutane-1-carboxylic acids, which were evaluated as agonists or antagonists of neurotransmission at excitatory amino acid receptors (Allan, Hanrahan, Hambley, Johnston, Mewett, & Mitrovic, 1990).

  • Lewis Acid-Catalyzed Cascade Reactions : Research has explored the Lewis acid-catalyzed reactions of arylmethylenecyclopropanes with derivatives of 3-methylenecyclobutanecarboxylic acid, demonstrating the construction of functionalized cyclobutene derivatives (Yao & Shi, 2007).

properties

IUPAC Name

3-methylidenecyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-4-2-5(3-4)6(7)8/h5H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKLICLIBKMDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166295
Record name Cyclobutanecarboxylic acid, 3-methylene-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylenecyclobutanecarboxylic acid

CAS RN

15760-36-8
Record name 3-Methylenecyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15760-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 3-methylene-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutanecarboxylic acid, 3-methylene-
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URL https://comptox.epa.gov/dashboard/DTXSID40166295
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Record name 3-Methylenecyclobutanecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
GG Lunt, CE Rowe - Biochemical Journal, 1967 - ncbi.nlm.nih.gov
… Pent-4-enoic acid, methylenecyclopropaneacetic acid and 3-methylenecyclobutanecarboxylic acid are hypoglycaemic compounds structurally related to hypoglycin (Anderson et al. …
Number of citations: 6 www.ncbi.nlm.nih.gov
MJ Hill, BS Drasar - Biochemical Journal, 1967 - ncbi.nlm.nih.gov
Pent-4-enoic acid, methylenecyclopropaneacetic acid and 3-methylenecyclobutanecarboxylic acid are hypoglycaemic compounds structurally related to hypoglycin (Anderson et al. …
Number of citations: 20 www.ncbi.nlm.nih.gov
AE Senior, HS Sherratt - Biochemical Journal, 1967 - ncbi.nlm.nih.gov
Pent-4-enoic acid, methylenecyclopropaneacetic acid and 3-methylenecyclobutanecarboxylic acid are hypoglycaemic compounds structurally related to hypoglycin (Anderson et al. …
Number of citations: 17 www.ncbi.nlm.nih.gov
NV Yashin, EB Averina, DA Vasilenko… - Russian Chemical …, 2017 - Springer
… 3 Methylenecyclobutanecarboxylic acid and its methyl ester were used as the starting compounds for the synthesis of new spiro[2.3]hexane amino acids, the conformationally rigid …
Number of citations: 2 link.springer.com
HN Cripps, JK Williams… - Journal of the American …, 1959 - ACS Publications
… (56%) of 3methylenecyclobutanecarboxylic acid, bp 119 (26 mm.), … (0.178 mole) of 3-methylenecyclobutanecarboxylic acid and 36.4 g. (0.3 mole) of thionyl chloride was …
Number of citations: 89 pubs.acs.org
DJ Sam, HE Simmons - Journal of the American Chemical Society, 1972 - ACS Publications
… 90 3-Methylenecyclobutanecarboxylic acid …
Number of citations: 459 pubs.acs.org
WA Bernett - 1966 - search.proquest.com
… 122 3-Methylenecyclobutanecarboxylic Acid . . . … As an alternative approach, nitrile CX was hydrolyzed to 3methylenecyclobutanecarboxylic acid (CXIV) (163). The only report …
Number of citations: 3 search.proquest.com
WH Knoth, DD Coffman - Journal of the American Chemical …, 1960 - ACS Publications
… 2.2- Difluoro-3-methylenecyclobutanecarboxylic Acid (VII).—The 1,1-difluoroallene-… of 2,2-difluoro-3-methylenecyclobutanecarboxylic acid (bp 90-96 at 6 mm.) which solidified …
Number of citations: 51 pubs.acs.org
LD Jennings, DR Rayner, DB Jordan, JF Okonya… - Bioorganic & medicinal …, 2000 - Elsevier
… To the resulting LDA solution was added 3-methylenecyclobutanecarboxylic acid (2.24 g, 20 mmol) in 10 mL of THF and the mixture was heated at 50 C for 1 h. The reaction mixture …
Number of citations: 52 www.sciencedirect.com
AE Senior, HSA Sherratt - Biochemical Journal, 1968 - portlandpress.com
… 3-Methylenecyclobutanecarboxylic acid …
Number of citations: 50 portlandpress.com

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